1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine
Description
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine is an organic compound with the molecular formula C12H16BrNO2S and a molecular weight of 318.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-bromo-2-methylphenylsulfonyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-10-9-11(13)5-6-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZHDVKZGBUFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylbenzenesulfonyl chloride and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-2-methylbenzenesulfonyl chloride is added dropwise to a solution of piperidine in an appropriate solvent like dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position of the aromatic ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reactivity is enhanced by the electron-withdrawing sulfonyl group, which activates the ring toward nucleophilic attack.
Key Reactions:
Mechanism:
-
The sulfonyl group withdraws electron density via resonance, polarizing the C–Br bond.
-
Nucleophilic attack occurs at the para position, followed by elimination of Br⁻.
Coupling Reactions
The bromine atom participates in cross-coupling reactions , enabling the introduction of aryl or alkyl groups via transition-metal catalysis .
Notable Examples:
| Reaction Type | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, dioxane, 90°C | Biaryl derivatives | 89% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃, toluene, 100°C | Aryl amine derivatives | 75% |
Applications:
Oxidation
The sulfonyl group can undergo further oxidation under strong conditions, though this is less common due to its stability:
Reduction
The sulfonyl group is reduced to a sulfide using agents like LiAlH₄:
-
Yields: 60–70% under anhydrous conditions.
Piperidine Ring Functionalization
The piperidine moiety undergoes alkylation or acylation at the nitrogen atom:
| Reaction | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methylated derivative | 85% | |
| Acylation | AcCl, Et₃N | N-Acetylated derivative | 90% |
Mechanistic Notes:
Scientific Research Applications
Medicinal Chemistry
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer cells. It induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by reducing levels of pro-inflammatory cytokines in murine models of arthritis, indicating its potential for treating inflammatory diseases .
- Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative diseases .
Biochemical Probes
The sulfonamide group in this compound allows it to act as a biochemical probe for studying enzyme functions and protein interactions. Its ability to form hydrogen bonds can inhibit enzyme activity or alter protein conformation, modulating various biochemical pathways .
Material Science
This compound's unique structural properties make it valuable in material science for developing new materials and catalysts in chemical reactions. Its application in continuous flow reactors enhances the efficiency of chemical processes .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Protects against oxidative stress | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Case Study 1: Anticancer Effects on Breast Cancer Cell Lines
- Objective : Assess the anticancer effects on breast cancer cell lines.
- Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation, indicating potential for development as an anticancer agent.
Case Study 2: Neuroprotection Against Oxidative Stress
- Objective : Evaluate neuroprotective effects in neuronal cultures.
- Findings : Treatment with the compound enhanced cell survival rates and reduced markers of oxidative damage, suggesting its utility in neurodegenerative therapies.
Case Study 3: Anti-inflammatory Properties in Murine Models
- Objective : Investigate anti-inflammatory effects in a murine model of arthritis.
- Findings : Administration led to decreased levels of inflammatory cytokines and improved clinical scores, supporting its use as an anti-inflammatory treatment.
Mechanism of Action
The mechanism of action of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine can be compared with other similar compounds such as:
4-Bromo-1-(methylsulfonyl)piperidine: This compound has a similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-(4-Bromo-3-methylphenylsulfonyl)piperidine: This compound differs in the position of the methyl group on the phenyl ring.
1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine: This compound has the bromine and methyl groups in different positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.
Biological Activity
1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine is a sulfonamide derivative characterized by its unique structural features, including a piperidine ring and a brominated aromatic moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and therapeutic agent.
Chemical Structure and Properties
- Molecular Formula : C13H16BrN1O2S
- Molecular Weight : Approximately 318.23 g/mol
The compound's structure includes:
- A piperidine backbone, which is known for its presence in various bioactive compounds.
- A sulfonyl group , which enhances solubility and biological activity.
- A bromo-substituted aromatic ring , which can influence the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that sulfonamide compounds, including derivatives like this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 - 0.5 μg/mL |
| Escherichia coli | 0.5 - 1.0 μg/mL |
| Pseudomonas aeruginosa | 1.0 - 2.0 μg/mL |
These findings suggest that the compound may act synergistically with other antibiotics, enhancing their effectiveness against resistant strains .
The antimicrobial mechanism of sulfonamides typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides valuable in treating infections .
Study on Efficacy Against Resistant Strains
A study conducted by researchers evaluated the efficacy of various sulfonamide derivatives, including this compound, against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated potent activity with an MIC significantly lower than traditional treatments, indicating its potential as a novel therapeutic agent .
Synergistic Effects with Other Antibiotics
Another investigation focused on the compound's ability to enhance the activity of existing antibiotics like Ciprofloxacin. Results showed that when used in combination, the MIC values for both drugs were reduced by up to 50%, suggesting a promising avenue for overcoming antibiotic resistance .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
